1,3-Isoquinolinediol
Overview
Description
1,3-Isoquinolinediol is an organic compound with the molecular formula C9H7NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Isoquinolinediol can be synthesized through several methods. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Another method involves the rearrangement of phthalimide under strong alkaline conditions, leading to isoquinoline derivatives, followed by decarboxylation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of metal catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Isoquinolinediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1,3-Isoquinolinediol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Isoquinolinediol involves its interaction with various molecular targets and pathways. For example, it acts as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair and cell death. By inhibiting PARP-1, this compound can prevent cell death and reduce inflammation, making it a potential therapeutic agent for conditions such as diabetic neuropathy .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with diverse biological activities.
1,5-Isoquinolinediol: Known for its potential in treating neurodegenerative diseases and diabetes.
Isoquinoline: The parent compound with a wide range of applications in medicinal chemistry and organic synthesis.
Uniqueness
1,3-Isoquinolinediol is unique due to its specific structural features and biological activities. Its ability to inhibit PARP-1 and its potential therapeutic applications distinguish it from other isoquinoline derivatives .
Properties
IUPAC Name |
1-hydroxy-2H-isoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-5H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFXYPFSYJCDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC(=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290974 | |
Record name | 1,3-Isoquinolinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-94-2 | |
Record name | 1,3-Isoquinolinediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isoquinolinediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isoquinolinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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